4,4'-Difluoro-2,2'-bipyridine
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Overview
Description
4,4’-Difluoro-2,2’-bipyridine is an organic compound with the molecular formula C10H6F2N2. It is a derivative of bipyridine, where two fluorine atoms are substituted at the 4 and 4’ positions of the bipyridine structure. This compound is known for its applications in coordination chemistry, particularly as a ligand in the formation of metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-2,2’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction between 4-fluoropyridine and 4-fluoropyridine-2-boronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of 4,4’-Difluoro-2,2’-bipyridine .
Industrial Production Methods
Industrial production methods for 4,4’-Difluoro-2,2’-bipyridine are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and maximizing yield. The use of high-throughput screening and optimization techniques helps in identifying the best reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Difluoro-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: As a ligand, 4,4’-Difluoro-2,2’-bipyridine forms coordination complexes with transition metals, which are used in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms with other nucleophiles.
Coordination Complex Formation: Transition metal salts, such as ruthenium(II) chloride or platinum(II) chloride, are commonly used to form coordination complexes with 4,4’-Difluoro-2,2’-bipyridine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted bipyridine derivatives can be obtained.
Coordination Complexes: Metal complexes with unique properties, such as enhanced catalytic activity or specific electronic properties, are formed.
Scientific Research Applications
4,4’-Difluoro-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-2,2’-bipyridine primarily involves its role as a ligand in coordination complexes. The nitrogen atoms in the bipyridine structure coordinate with metal centers, forming stable complexes. These complexes can undergo various chemical transformations, depending on the nature of the metal and the reaction conditions. The fluorine atoms in the compound can influence the electronic properties of the metal center, affecting the reactivity and stability of the complexes .
Comparison with Similar Compounds
4,4’-Difluoro-2,2’-bipyridine can be compared with other bipyridine derivatives, such as:
4,4’-Dimethyl-2,2’-bipyridine: This compound has methyl groups instead of fluorine atoms, which can lead to different electronic and steric properties.
4,4’-Dichloro-2,2’-bipyridine: The presence of chlorine atoms can result in different reactivity and coordination behavior compared to fluorine atoms.
2,2’-Bipyridine: The parent compound without any substituents, which serves as a versatile ligand in coordination chemistry.
The uniqueness of 4,4’-Difluoro-2,2’-bipyridine lies in the presence of fluorine atoms, which can significantly alter the electronic properties of the compound and its metal complexes, leading to unique reactivity and applications .
Properties
IUPAC Name |
4-fluoro-2-(4-fluoropyridin-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQUGHDXOCXHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C2=NC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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